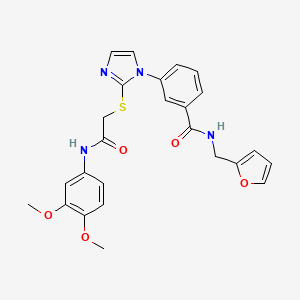

3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide" is a complex molecule that appears to be related to various synthesized compounds with potential biological activities. The structure suggests the presence of an imidazole ring, a benzamide moiety, and a furan unit, which are common structural features in molecules with diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of imidazolylbenzamides and benzene-sulfonamides, as described in the synthesis of N-substituted imidazolylbenzamides with cardiac electrophysiological activity . Another related synthesis involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to form dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely includes several functional groups that contribute to its reactivity and potential biological activity. The imidazole ring is a five-membered heterocycle known for its role in various biological processes and as a scaffold in drug design . The benzamide portion of the molecule is a common pharmacophore in medicinal chemistry, and the furan ring is a heterocyclic aromatic that can contribute to the compound's electronic properties .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, the electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have been performed on related furan-containing compounds . These reactions are typically governed by the electronic nature of the furan ring and the substituents present on the benzene ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, we can infer from related compounds that it may exhibit significant biological activity. For example, N-substituted imidazolylbenzamides have shown cardiac electrophysiological activity , and compounds with furan moieties have been associated with plant growth regulatory activity and leukotriene B4 inhibitory activity . These activities suggest that the compound may also interact with biological systems in a meaningful way.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : The compound is synthesized using various methods, such as the condensation of specific amides and aldehydes, as demonstrated in the synthesis of related compounds. For example, synthesis involving condensation reactions between specific carboxamides and aldehydes has been reported (Talupur, Satheesh, & Chandrasekhar, 2021).

Characterization Techniques : Characterization of similar compounds is typically performed using techniques like IR, NMR, Mass, and elemental analysis, providing detailed insights into their chemical structure (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).

Biological and Pharmacological Activities

Antimicrobial Activities : Compounds with similar structures have been evaluated for their antimicrobial properties, with some showing significant effects against various microbes. The antimicrobial evaluation often involves molecular docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Anticancer Potential : Some derivatives have shown potential as anticancer agents, particularly targeting specific cellular receptors like the epidemal growth factor receptor (EGFR). These compounds are evaluated for their cytotoxic activities against various cancer cell lines (Zhang et al., 2017).

Material Science Applications

- Polymer Synthesis : Related compounds are used in the synthesis of novel polyimides, characterized by good thermal stability and solubility in polar organic solvents. These polymers are applied in areas like dye adsorption from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).

Environmental Applications

- Corrosion Inhibition : Certain amino acid compounds with structural similarities are studied as corrosion inhibitors for steel in acidic solutions, highlighting the potential environmental applications of these compounds (Yadav, Sarkar, & Purkait, 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway , which is crucial for the regulation of cell proliferation, transformation, and cancer cell metastasis .

Biochemical Pathways

The compound affects the ERKs/RSK2 signaling pathway . This pathway is involved in the regulation of cell proliferation, transformation, and cancer cell metastasis . By inhibiting this pathway, the compound can suppress the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .

Pharmacokinetics

It is known that the compound is soluble in chloroform .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of NF-κB activation and cell migration . This is achieved through the suppression of ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32 .

Action Environment

It is known that the compound is stable under inert gas (nitrogen or argon) at 2–8 °c .

Propriétés

IUPAC Name |

3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5S/c1-32-21-9-8-18(14-22(21)33-2)28-23(30)16-35-25-26-10-11-29(25)19-6-3-5-17(13-19)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCZFCBKXZZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)